Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

N-methoxy-N-methylpyridine-3-carboxamide structure
95091-91-1 structure
Nom du produit:N-methoxy-N-methylpyridine-3-carboxamide
Numéro CAS:95091-91-1
Le MF:C8H10N2O2
Mégawatts:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide Propriétés chimiques et physiques

Nom et identifiant

    • N-methoxy-N-methylnicotinamide
    • N-methoxy-N-methylpyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-methoxy-N-methyl-
    • N - Methoxy - N - Methylpyridine - 3 - carboxaMide
    • N-methyl-N-methoxy-nicotinamide
    • KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • 6336AC
    • N-Methoxy-N-methyl-3-pyridinecarboxamide
    • N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
    • F1903-0200
    • SB53967
    • MFCD11847417
    • M3099
    • AKOS008953236
    • DTXCID50392487
    • DTXSID50441666
    • SCHEMBL434252
    • CS-0044200
    • DB-335377
    • EN300-200428
    • VDA09191
    • AS-10408
    • Y10185
    • 95091-91-1
    • SY224287
    • MDL: MFCD11847417
    • Piscine à noyau: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
    • La clé Inchi: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • Sourire: O=C(N(C)OC)C1C=CC=NC=1

Propriétés calculées

  • Qualité précise: 166.074227566g/mol
  • Masse isotopique unique: 166.074227566g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 2
  • Complexité: 161
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 42.4
  • Le xlogp3: -0.4

N-methoxy-N-methylpyridine-3-carboxamide Informations de sécurité

N-methoxy-N-methylpyridine-3-carboxamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-1g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
1g
¥64.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-5g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
5g
¥185.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M3099-5G
N-Methoxy-N-methylnicotinamide
95091-91-1 >96.0%(GC)
5g
¥470.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-250mg
N-methoxy-N-methylnicotinamide
95091-91-1 95%
250mg
¥668.0 2022-04-27
Life Chemicals
F1903-0200-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
2.5g
$822.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-5g
N-methoxy-N-methylnicotinamide
95091-91-1 95%
5g
¥2168.0 2022-04-27
abcr
AB420756-1 g
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; .
95091-91-1 95%
1g
€78.90 2023-04-24
Life Chemicals
F1903-0200-1g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
1g
$411.0 2023-09-07
TRC
B427480-250mg
N-methoxy-N-methylnicotinamide
95091-91-1
250mg
$ 185.00 2022-06-07
Enamine
EN300-200428-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1
2.5g
$949.0 2023-09-16

N-methoxy-N-methylpyridine-3-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
1.3 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3
Lakkakula, Ravi; Roy, Arnab; Mukkanti, Khagga; Narender, Mendu, World Journal of Pharmaceutical Research, 2019, 8, 824-835

Méthode de production 2

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Référence
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
Référence
Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers
Baxendale, Ian R.; Brusotti, Gloria; Matsuoka, Masato; Ley, Steven V., Journal of the Chemical Society, 2002, (2), 143-154

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 3 bar, 105 °C
Référence
An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling
Thanh Dang, Tuan; Chen, Anqi; Majeed Seayad, Abdul, RSC Advances, 2014, 4(57), 30019-30027

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  1 h, 90 °C
Référence
One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating
Baburajan, Poongavanam; Elango, Kuppanagounder P., Synthetic Communications, 2015, 45(4), 531-538

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Référence
Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers
Dishman, Sarah N.; Laconsay, Croix J.; Fettinger, James C.; Tantillo, Dean J.; Shaw, Jared T., Chemical Science, 2022, 13(4), 1030-1036

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  75 h, rt
Référence
Discovery of CYT997: a structurally novel orally active microtubule targeting agent
Burns, Christopher J.; Harte, Michael F.; Bu, Xianyong; Fantino, Emmanuelle; Joffe, Max; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

Méthode de production 8

Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  20 min, 120 °C
Référence
Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition
Ningegowda, Raghu; Bhaskaran, Savitha; Sajith, Ayyiliath M.; Aswathanarayanappa, Chandrashekar; Padusha, M. Syed Ali; et al, Australian Journal of Chemistry, 2017, 70(1), 44-51

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes
Bergstrom, Benjamin D.; Toth-Williams, Garrett; Lo, Anna ; Toman, Jeffrey W.; Fettinger, James. C. ; et al, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  0 °C; rt
Référence
Direct synthesis of Weinreb amides from carboxylic acids using triphosgene
Han, Ki-Jong; Kim, Misoo, Letters in Organic Chemistry, 2007, 4(1), 20-22

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line
Ahn, Hyemi; Lee, Jun A.; Kim, Hwan; Oh, Chang-Hyun; Lee, So Ha; et al, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Référence
Preparation of heterocyclic compounds with affinity to muscarinic receptors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
Référence
Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease
Keenan, Martine; Abbott, Michael J.; Alexander, Paul W.; Armstrong, Tanya; Best, Wayne M.; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

Méthode de production 14

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
Référence
Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates
O'Brien, Luke; Argent, Stephen P. ; Ermanis, Kristaps ; Lam, Hon Wai, Angewandte Chemie, 2022, 61(22),

Méthode de production 15

Conditions de réaction
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
Référence
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Référence
Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes
Nickerson, Leslie A.; Bergstrom, Benjamin D.; Gao, Mingchun; Shiue, Yuan-Shin; Laconsay, Croix J.; et al, Chemical Science, 2020, 11(2), 494-498

Méthode de production 17

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
Référence
Convenient conversion of acids to Weinreb's amides
Raghuram, T.; Vijaysaradhi, S.; Singh, Indrapal; Singh, Jaimala, Synthetic Communications, 1999, 29(18), 3215-3219

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt; 25 °C
Référence
Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure
Fu, Zhangyu; Hou, Yingwei; Ji, Cunpeng; Ma, Mingxu; Tian, Zhenhua; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

Méthode de production 19

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
Référence
Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application
Wallace, Debra J.; Gibb, Andrew D.; Cottrell, Ian F.; Kennedy, Derek J.; Brands, Karel M. J.; et al, Synthesis, 2001, (12), 1784-1789

Méthode de production 20

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Référence
Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors
, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
A1054450
Pureté:99%
Quantité:100g
Prix ($):266.0